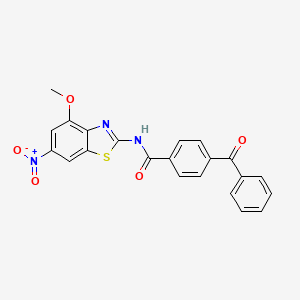

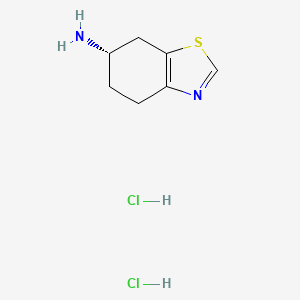

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride

Vue d'ensemble

Description

Typically, a description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .Applications De Recherche Scientifique

- 6S-BTA exhibits potential as a scaffold for designing novel drugs. Researchers have explored its structural modifications to create derivatives with improved pharmacological properties. These derivatives may target specific receptors, enzymes, or pathways, making them valuable candidates for drug development .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and inflammation. 6S-BTA has been investigated for its neuroprotective effects due to its antioxidant and anti-inflammatory properties. Researchers explore its potential in mitigating neuronal damage and promoting brain health .

- Some studies suggest that 6S-BTA derivatives exhibit anticancer activity. Researchers investigate their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The compound’s unique structure may interfere with cancer cell signaling pathways .

- 6S-BTA can serve as a ligand in coordination complexes. Researchers synthesize metal complexes with this ligand and study their properties. These complexes find applications in catalysis, sensors, and materials with tailored properties .

- Researchers explore the use of 6S-BTA in water treatment processes. Its ability to complex with heavy metals makes it relevant for removing pollutants from water sources. The compound’s stability and selectivity are crucial factors in these applications .

- 6S-BTA derivatives have been employed in asymmetric synthesis. Their chiral nature allows for enantioselective transformations. Researchers investigate their use as catalysts in various organic reactions, including Michael additions and Mannich reactions .

Medicinal Chemistry and Drug Development

Neuroscience and Neuroprotection

Anticancer Agents

Materials Science and Coordination Chemistry

Environmental Chemistry and Water Treatment

Organic Synthesis and Asymmetric Catalysis

Mécanisme D'action

Target of Action

The compound “(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride” is also known as Pramipexole . It primarily targets the D2 family of dopamine receptors , with a significantly higher affinity for the D3 receptor . These receptors are predominantly located in the mesolimbic system and, to a lesser extent, in the striatal areas .

Mode of Action

Pramipexole acts as a non-ergot dopamine agonist . It stimulates dopamine receptors in the striatum of the brain, a region that receives a vast array of neurological input and is responsible for a wide variety of functions . The stimulation of these receptors is thought to be the primary mechanism by which Pramipexole exerts its therapeutic effects .

Biochemical Pathways

By acting as a dopamine agonist, Pramipexole may influence these pathways, leading to its therapeutic effects .

Pharmacokinetics

Pramipexole exhibits rapid absorption and has a distribution volume of approximately 500 L . It undergoes negligible metabolism, with less than 10% of the drug being metabolized . About 90% of the drug is excreted unchanged in the urine . The time to peak serum concentration for the immediate-release formulation is approximately 2 hours, while for the extended-release formulation, it is around 6 hours . The elimination half-life is about 8.5 hours, which can increase to 12 hours in elderly patients due to reduced renal function .

Result of Action

The stimulation of dopamine receptors by Pramipexole leads to various molecular and cellular effects. In the context of Parkinson’s disease, these effects can help alleviate symptoms such as tremor, rigidity, and bradykinesia (slow movement) . In the case of Restless Legs Syndrome (RLS), Pramipexole can help reduce the unpleasant sensations in the lower extremities and the uncontrollable urge to move the legs .

Action Environment

The action, efficacy, and stability of Pramipexole can be influenced by various environmental factors. For instance, renal function significantly impacts the drug’s clearance, with clearance being 75% lower in individuals with severe renal impairment and approximately 60% lower in those with moderate impairment . Age and gender can also affect the drug’s clearance, with clearance being approximately 30% lower in women and 30% lower in individuals aged 65 years and older .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2;2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKYCWWMEZVIIT-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)SC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)SC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride | |

CAS RN |

1909295-03-9 | |

| Record name | (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)

![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2894170.png)

![[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2894177.png)

![2-Methyl-5-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2894182.png)